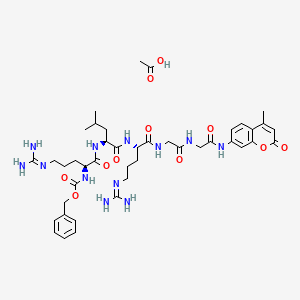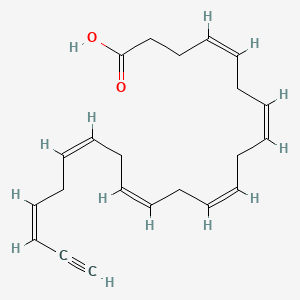![molecular formula C3H6Cl2N4 B6288842 [(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95% CAS No. 2550693-01-9](/img/structure/B6288842.png)
[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride” is a chemical compound with a molecular weight of 169.01 . It is a solid substance at room temperature . The IUPAC name for this compound is (3-chloro-1H-1,2,4-triazol-5-yl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one , has been a topic of research due to their presence in an array of pharmaceuticals and biologically important compounds . These compounds are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The InChI code for this compound is 1S/C3H5ClN4.ClH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H . This indicates the presence of a 1,2,4-triazole ring with a chlorine atom at the 3rd position and a methylamine group attached to the 5th position of the triazole ring .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin for this compound is KZ .Applications De Recherche Scientifique
Anticancer Applications
1,2,4-Triazole derivatives, including [(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, have shown promising results as anticancer agents . For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .
Antimicrobial Applications
1,2,4-Triazole-containing scaffolds are known for their antimicrobial properties . They have been used in drug discovery studies against microbes and various types of diseases in the human body .
Antiviral Applications
1,2,4-Triazole derivatives have also been used as antiviral agents . Their unique structure allows them to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .
Anti-inflammatory and Analgesic Applications
These compounds have been found to exhibit anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases and pain management .
Antioxidant Applications
1,2,4-Triazole derivatives have been reported to possess antioxidant properties . This attribute can be beneficial in the treatment of diseases caused by oxidative stress .
Antidiabetic Applications
These compounds have also shown potential as antidiabetic agents . They could be used in the development of new therapeutic strategies for the management of diabetes .
Industrial Applications
1,2,4-Triazole derivatives are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Materials Science Applications
1,2,4-Triazoles have found broad applications in materials science . Their unique properties make them suitable for use in the development of new materials with improved performance .
Mécanisme D'action
Target of Action
Similar compounds, such as 1h-1,2,4-triazol-3-amine, have been used in medicinal chemistry as starting materials for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
Related triazole compounds have been known to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Related compounds such as 1h-1,2,4-triazol-3-amine have potential applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Result of Action
Related compounds have shown potential in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Propriétés
IUPAC Name |
(3-chloro-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4.ClH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVVGBHKAKPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98%](/img/structure/B6288790.png)

![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)


![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)

